6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrIN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of bromine and iodine atoms at the 6 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method is the sequential bromination and iodination of pyrazolo[3,4-b]pyridine. The process can be summarized as follows:
Bromination: Pyrazolo[3,4-b]pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. This step is usually performed in an aqueous or organic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include organometallic compounds, halides, and amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the halogen atoms are replaced with aryl or alkynyl groups. These reactions typically require palladium catalysts and base.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), halides, amines; solvents like tetrahydrofuran (THF) or dimethylformamide (DMF); temperatures ranging from room temperature to reflux.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like toluene or ethanol; temperatures typically around 80-100°C.
Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride); solvents like water or ethanol; temperatures ranging from 0°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce arylated or alkynylated derivatives.
Scientific Research Applications
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown activity against various biological targets, including kinases and receptors.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act as inhibitors of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3 position, making it less versatile in certain reactions.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6 position, which can affect its reactivity and applications.
6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in synthetic applications. The combination of these halogens allows for a wide range of chemical transformations and the synthesis of diverse derivatives.
Properties
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZJNIJZDEBIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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